molecular formula C12H11NO3S B6368324 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% CAS No. 1261958-39-7

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95%

Cat. No. B6368324
CAS RN: 1261958-39-7
M. Wt: 249.29 g/mol
InChI Key: CZWSRZWJQGPEJZ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine (3-HMPP) is a synthetic organic compound with a wide range of applications in various scientific and industrial fields. It is widely used in organic synthesis as a reagent, catalyst, and intermediate due to its unique properties. 3-HMPP is also used in the pharmaceutical industry as a starting material for drug synthesis and in the food industry as a flavoring agent.

Scientific Research Applications

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as heterocycles and pharmaceuticals. It is also used as a catalyst in organic reactions, such as the Diels-Alder reaction and the Wittig reaction. 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% is also used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% is not completely understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of proteins, lipids, and carbohydrates. It is also believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% are not completely understood. However, studies have shown that the compound has an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. Additionally, 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The use of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% in laboratory experiments has several advantages. It is a highly efficient reagent and catalyst and is relatively inexpensive. Additionally, it has a wide range of applications in organic synthesis and is relatively easy to handle. However, there are some limitations to its use. It is a highly toxic compound and should be handled with care. Additionally, it should not be used in experiments involving human subjects due to the potential for adverse effects.

Future Directions

The potential applications of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% are vast and there are many potential future directions for research. One potential direction is the development of new methods for the synthesis of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95%. Additionally, further research into the biochemical and physiological effects of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% could lead to the development of new drugs and therapies. Finally, research into the mechanism of action of 3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% could lead to the development of new catalysts and reagents for organic synthesis.

Synthesis Methods

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine, 95% is typically synthesized through a three-step process involving the reaction of 3-methylsulfonylphenylacetic acid with sodium hydroxide, followed by the reaction of the resulting 3-methylsulfonylphenylacetic acid with pyridine, and finally the reaction of the resulting 3-methylsulfonylphenylpyridine with hydrogen peroxide. The entire process takes place at room temperature and is highly efficient, yielding a product with a purity of 95%.

properties

IUPAC Name

2-(3-methylsulfonylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-17(15,16)10-5-2-4-9(8-10)12-11(14)6-3-7-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSRZWJQGPEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683109
Record name 2-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(3-methylsulfonylphenyl)pyridine

CAS RN

1261958-39-7
Record name 2-[3-(Methanesulfonyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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